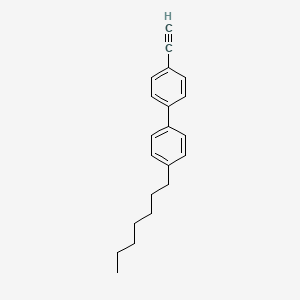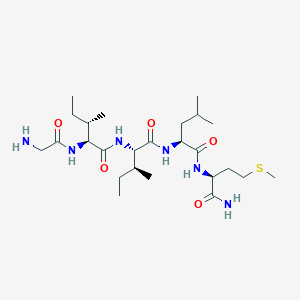
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is a peptide compound composed of five amino acids: glycine, L-isoleucine, L-isoleucine, L-leucine, and L-methioninamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like DCC or DIC in the presence of HOBt or HOAt are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine: Another peptide with a similar structure but different amino acid composition.
L-leucyl-L-isoleucine: A dipeptide with similar amino acids but shorter in length.
L-isoleucyl-L-leucine: Another dipeptide with a reversed sequence of amino acids.
Uniqueness
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, L-isoleucine, L-leucine, and L-methioninamide residues makes it a valuable compound for studying peptide interactions and developing peptide-based applications.
Propriétés
Numéro CAS |
183873-21-4 |
|---|---|
Formule moléculaire |
C25H48N6O5S |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
(2S,3S)-2-[(2-aminoacetyl)amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C25H48N6O5S/c1-8-15(5)20(30-19(32)13-26)25(36)31-21(16(6)9-2)24(35)29-18(12-14(3)4)23(34)28-17(22(27)33)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H2,27,33)(H,28,34)(H,29,35)(H,30,32)(H,31,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
GYVJLPOIVFNNHY-ZKHIMWLXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)

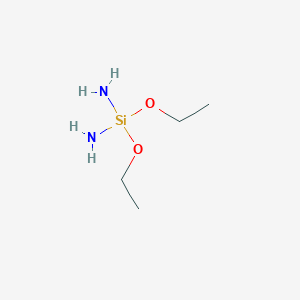
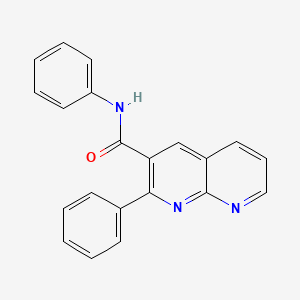
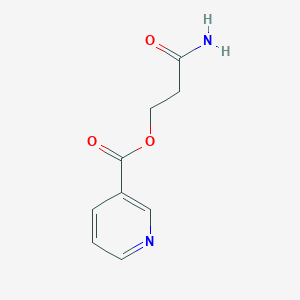

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
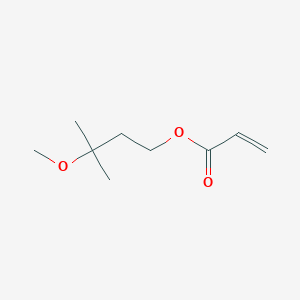
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)

